![molecular formula C25H22ClN5O3S B2693419 7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(4-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893788-00-6](/img/structure/B2693419.png)
7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(4-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like the one you mentioned, with complex structures containing multiple rings and functional groups, are often found in the field of medicinal chemistry. They can have a variety of biological activities, depending on their exact structures and the nature of their functional groups .
Synthesis Analysis
The synthesis of such compounds typically involves multiple steps, each introducing a different part of the molecule. Common techniques might include nucleophilic substitution reactions , and the use of boronic esters in organic synthesis .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions of such compounds can be studied using various techniques. For example, reaction with various nucleophiles can lead to the formation of different substituted derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be analyzed using various techniques. These might include measuring their melting points, solubilities, and reactivities .Applications De Recherche Scientifique
Synthesis and Biological Activities
Antimicrobial Activities : A study by Bektaş et al. (2007) involved the synthesis of novel triazole derivatives, showcasing the antimicrobial potential of these compounds. While the specific compound is not directly mentioned, the research underscores the methodological approach and potential biological applications of structurally related compounds in combating microbial infections (Bektaş et al., 2007).
Adenosine Antagonists : Another study explored the structure-activity profile of novel triazoloquinazoline adenosine antagonists, indicating the importance of such compounds in the modulation of adenosine receptor activity. This has implications for therapeutic applications in diseases where adenosine receptor signaling plays a critical role (Francis et al., 1988).
Synthetic Methodologies and Derivatives
- Triazolo[1,5-a]triazin-7-one Derivatives : The synthesis of triazolo[1,5-a]triazin-7-ones and their derivatives was detailed by Heras et al. (2003), highlighting the synthetic versatility of triazole compounds. Such methodologies are crucial for the development of novel compounds with potential scientific and therapeutic applications (Heras et al., 2003).
Potential Applications in Anticancer Research
- Anticancer Activity : Reddy et al. (2015) reported on the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, designed to meet structural requirements for anticancer activity. This study provides insight into the design and potential efficacy of triazoloquinazoline derivatives in inhibiting cancer cell growth (Reddy et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-chloro-3-(3,4-dimethylphenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O3S/c1-15-4-10-20(12-16(15)2)35(32,33)25-24-28-23(27-14-17-5-8-19(34-3)9-6-17)21-13-18(26)7-11-22(21)31(24)30-29-25/h4-13H,14H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWXBYARFLCSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCC5=CC=C(C=C5)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3,5-Dimethylphenyl)-1,3-dimethyl-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2693338.png)
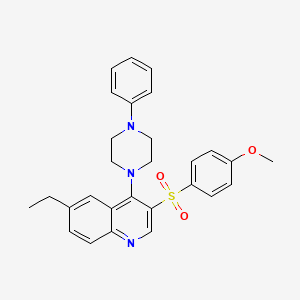


![4-(N,N-dipropylsulfamoyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2693343.png)
![2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B2693346.png)
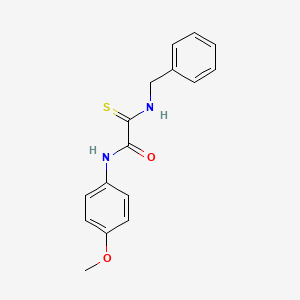
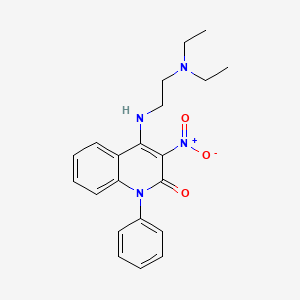
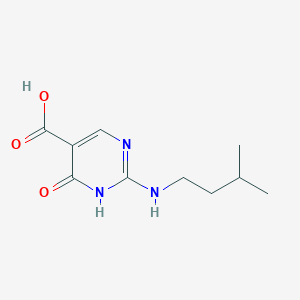
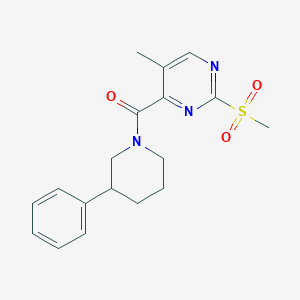
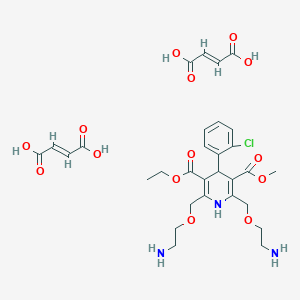
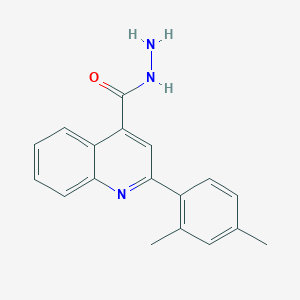
![8-(2-Chlorobenzyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2693356.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2693357.png)